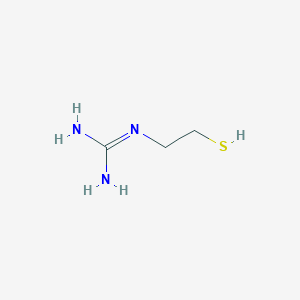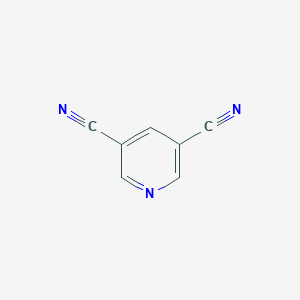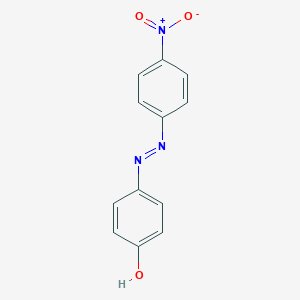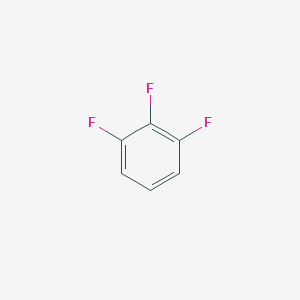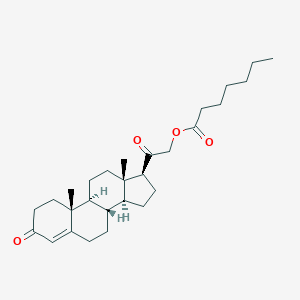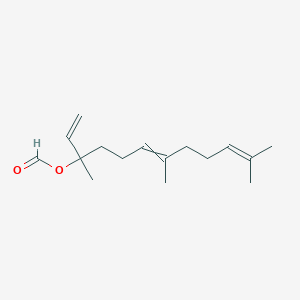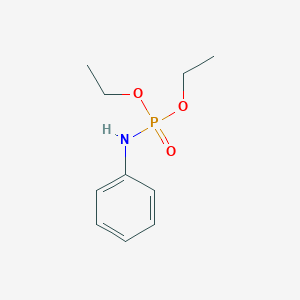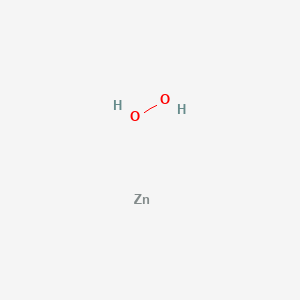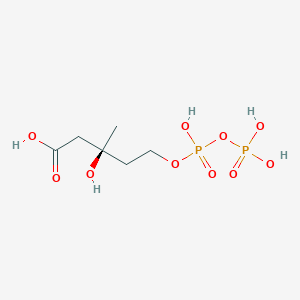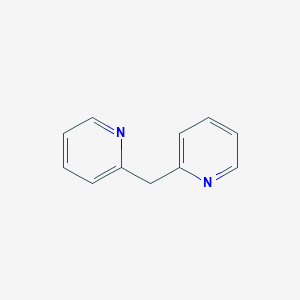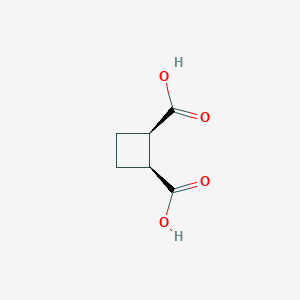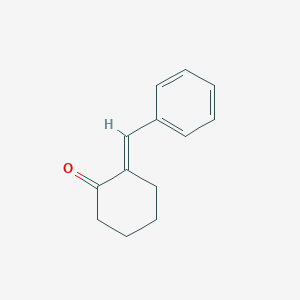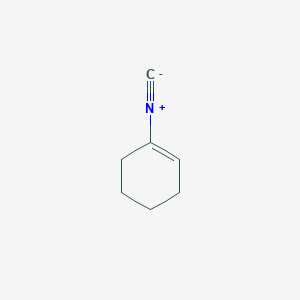
1-Isocyanocyclohexene
Vue d'ensemble
Description
1-Isocyanocyclohexene is an organic compound with the molecular formula C7H9N. It is characterized by a cyclohexene ring with an isocyanide functional group attached. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Mécanisme D'action
Target of Action
1-Isocyanocyclohexene, like other isocyanides, has been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The primary targets of this compound are likely to be the biochemical pathways involved in these biological activities.
Mode of Action
Isocyanides, in general, are known for their metal coordinating properties . They can act as ligands in coordination chemistry, which suggests that they might interact with metal ions in biological systems. This interaction could potentially alter the function of metalloproteins or other metal-dependent biochemical processes, leading to the observed biological activities.
Biochemical Pathways
Given the biological activities of isocyanides, it can be inferred that this compound might affect pathways related to bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 10715 , might influence its pharmacokinetic behavior
Result of Action
Given its biological activities, it can be inferred that the compound might induce changes at the molecular and cellular levels that inhibit bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or Raney nickel.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-Isocyanocyclohexene is utilized in numerous scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 1-Cyclohexenylisocyanide
- Cyclohexene,1-isocyano-
- 1-Isocyanocyclohex-1-ene
Comparison: 1-Isocyanocyclohexene is unique due to its specific reactivity and the stability of the isocyanide group. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yield. Its unique structure allows for diverse applications in synthetic chemistry and industrial processes .
Propriétés
IUPAC Name |
1-isocyanocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXASHHKFVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447522 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-57-9 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?
A1: this compound acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes this compound, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.
Q2: What kind of post-condensation modifications are possible with this compound-derived Ugi products?
A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].
Q3: Can you give a specific example of how this compound enables unique synthetic routes?
A3: Researchers successfully employed this compound in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating this compound, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].
Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?
A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


